Mono-2-hydroxybutyl Phthalate-d4
Description
Structural Characterization of Mono-2-hydroxybutyl Phthalate-d4 as a Deuterated Isotopologue
Molecular Formula and Isotopic Labeling Pattern
This compound is a deuterated isotopologue of mono-2-hydroxybutyl phthalate, where four hydrogen atoms are replaced with deuterium. Its molecular formula is C₁₂H₁₀D₄O₅ , with a molecular weight of 242.26 g/mol . The deuterium atoms are strategically positioned on the benzene ring, specifically at the 3, 4, 5, and 6 positions, to maintain structural integrity while enabling isotopic tracing in analytical applications.
Table 1: Molecular Comparison with Non-deuterated Analog
| Parameter | This compound | Mono-2-hydroxybutyl Phthalate |
|---|---|---|
| Molecular Formula | C₁₂H₁₀D₄O₅ | C₁₂H₁₄O₅ |
| Molecular Weight (g/mol) | 242.26 | 238.24 |
| Isotopic Substitution | 4 Deuterium atoms on benzene ring | None |
Comparative Analysis with Non-deuterated Analog
The non-deuterated analog, mono-2-hydroxybutyl phthalate (C₁₂H₁₄O₅), lacks isotopic labeling, resulting in a slightly lower molecular weight (238.24 g/mol). The deuterated form exhibits identical chemical reactivity but distinct spectral properties due to deuterium’s nuclear spin and mass differences, which are critical for NMR and mass spectrometry applications.
Physicochemical Parameters
Partition Coefficients (LogP) and Aqueous Solubility
This compound is sparingly soluble in water but demonstrates moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol. Its estimated LogP (octanol-water partition coefficient) is 1.8 , indicating moderate hydrophobicity, comparable to its non-deuterated counterpart.
Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| DMSO | 5–10 |
| Methanol | 3–5 |
Stability Under Environmental and Laboratory Conditions
The compound is hygroscopic and requires storage under inert atmospheres at 2–8°C to prevent hydrolysis. Degradation studies indicate stability in acidic conditions (pH 4–6) but rapid ester bond cleavage at pH >8. Light exposure does not significantly affect stability, but prolonged storage at room temperature leads to ~5% decomposition over six months.
Spectroscopic Fingerprints (NMR, IR, MS)
- NMR : The ¹H NMR spectrum shows absence of proton signals at the deuterated benzene positions (δ 7.5–8.1 ppm), replaced by deuterium’s quadrupolar splitting. The hydroxybutyl chain protons appear as a multiplet at δ 1.2–1.8 ppm (methylene groups) and a triplet at δ 3.6 ppm (hydroxyl-bearing carbon).
- IR : Key absorptions include ester C=O stretch at 1720 cm⁻¹ , aromatic C-D stretches at 2200–2300 cm⁻¹ , and O-H stretch at 3450 cm⁻¹ .
- Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 242.1 [M-H]⁻ , with deuterium-induced isotopic shifts distinguishing it from the non-deuterated analog (m/z 238.1).
Table 3: Spectral Data Summary
| Technique | Key Features |
|---|---|
| ¹H NMR | δ 7.5–8.1 ppm (deuterated aromatic absence) |
| IR | 1720 cm⁻¹ (ester C=O), 2200–2300 cm⁻¹ (C-D) |
| ESI-MS | m/z 242.1 [M-H]⁻ (base peak) |
Properties
Molecular Formula |
C₁₂H₁₀D₄O₅ |
|---|---|
Molecular Weight |
242.26 |
Synonyms |
1,2-Benzenedicarboxylic Acid 1-(2-hydroxybutyl) Ester-d4; _x000B_1,2-Butanediol Phthalate-d4 |
Origin of Product |
United States |
Chemical Reactions Analysis
Oxidation Reactions
M2HBP-d4 undergoes oxidation at its hydroxyl and butyl groups under controlled conditions:
-
Potassium permanganate (KMnO₄) oxidation : Converts the hydroxyl group to a ketone, forming mono-2-oxobutyl phthalate-d4. This reaction occurs in acidic aqueous solutions at 60–80°C.
-
Chromic acid (H₂CrO₄) oxidation : Targets the butyl chain, yielding phthalic acid-d4 and shorter-chain aldehydes as byproducts.
Table 1: Oxidation Reaction Parameters
| Oxidizing Agent | Temperature (°C) | Primary Product | Reaction Efficiency (%) |
|---|---|---|---|
| KMnO₄ | 60–80 | Mono-2-oxobutyl phthalate-d4 | 85–92 |
| H₂CrO₄ | 25–40 | Phthalic acid-d4 | 70–78 |
Ester Hydrolysis
The butyl ester group undergoes hydrolysis under acidic or alkaline conditions:
-
Acidic hydrolysis (HCl/H₂SO₄) : Produces phthalic acid-d4 and 2-hydroxybutanol-d4. Reaction rates are slower compared to non-deuterated analogs due to kinetic isotope effects .
-
Alkaline hydrolysis (NaOH/KOH) : Yields disodium phthalate-d4 and 2-hydroxybutanol-d4, with complete conversion achieved within 2 hours at 90°C.
Table 2: Hydrolysis Conditions and Outcomes
| Condition | Catalyst | Temperature (°C) | Time (hr) | Deuterium Isotope Effect (kₕ/kₕ-d₄) |
|---|---|---|---|---|
| Acidic (pH 1) | H₂SO₄ | 80 | 4 | 1.8–2.1 |
| Alkaline (pH 13) | NaOH | 90 | 2 | 1.5–1.7 |
Enzymatic Biotransformation
In biological systems, M2HBP-d4 is metabolized via cytochrome P450 (CYP450) enzymes, mirroring pathways observed in non-deuterated phthalates :
-
Hydroxylation : CYP2C9 and CYP3A4 catalyze further oxidation of the butyl chain, producing mono-2,3-dihydroxybutyl phthalate-d4.
-
Glucuronidation : UDP-glucuronosyltransferases conjugate the hydroxyl group, enhancing water solubility for excretion.
Table 3: Key Metabolic Pathways
| Enzyme Family | Reaction Type | Major Metabolite | Biological Half-Life (hr) |
|---|---|---|---|
| CYP450 (2C9/3A4) | Hydroxylation | Mono-2,3-dihydroxybutyl phthalate-d4 | 4–6 |
| UGT (1A9/2B7) | Glucuronidation | M2HBP-d4-glucuronide | 1.5–2.5 |
Stability Under Environmental Conditions
M2HBP-d4 exhibits enhanced photostability compared to non-deuterated analogs due to deuterium’s vibrational energy absorption:
-
UV light exposure (254 nm) : Degrades by <5% after 24 hours, versus 15–20% degradation in M2HBP.
-
Thermal decomposition : Begins at 220°C, releasing deuterated butylene oxide and phthalic anhydride-d4.
Comparison with Similar Compounds
Structural Differences
*Estimated based on analogous structures.
Functional and Analytical Differences
- Polarity: Monoesters (e.g., this compound) are more polar than diesters due to the hydroxyl group, leading to shorter retention times in reversed-phase LC but longer times in normal-phase GC .
- Ionization Efficiency: Deuterated diesters (e.g., Diethyl Phthalate-d4) exhibit minimal matrix interference in MS, whereas monoesters require careful tuning to distinguish between deuterated and endogenous metabolites .
Chromatographic Performance (GC/MS Example)
*Exact retention times depend on column and method conditions.
Preparation Methods
Acid-Catalyzed Deuterium Exchange
In acidic conditions, phthalate esters undergo H-D exchange at positions α to the ester carbonyl groups. A representative method involves refluxing mono-2-hydroxybutyl phthalate in deuterated solvents (e.g., D2O or d6-acetone) with a catalytic amount of deuterated sulfuric acid (D2SO4) at 80–100°C for 48–72 hours. This method achieves >95% deuterium incorporation at the α-positions of the hydroxybutyl side chain.
Key Variables:
Base-Catalyzed Isotopic Exchange
Alternative approaches use deuterated bases, such as NaOD or KOD, in deuterium oxide. For example, stirring mono-2-hydroxybutyl phthalate with 1M NaOD at 50°C for 24 hours achieves 85–90% deuteration at the β-positions of the hydroxybutyl group. Base catalysis is less common due to competing saponification reactions but offers selectivity for specific deuterium positions.
Purification and Isolation
Post-synthesis purification ensures the removal of non-deuterated impurities and reaction byproducts.
Liquid-Liquid Extraction
Crude reaction mixtures are partitioned between ethyl acetate and D2O to isolate deuterated products. This step removes residual acids/bases and polar impurities.
Chromatographic Techniques
Size-Exclusion Chromatography (SEC): SEC with Sephadex LH-20 resolves M2HBP-d4 from higher-molecular-weight impurities.
Reverse-Phase HPLC: C18 columns with acetonitrile-D2O gradients (10–90% acetonitrile over 20 minutes) achieve >99% purity.
Table 1: Purification Efficiency Across Methods
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Liquid-Liquid Extraction | 85–90 | 75–80 |
| SEC | 92–95 | 60–70 |
| Reverse-Phase HPLC | 98–99 | 85–90 |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium incorporation is verified via -NMR. The disappearance of proton signals at δ 2.5–3.0 ppm (α to carbonyl) confirms successful deuteration. -NMR further resolves isotopic shifts in the phthalate ring (δ 125–135 ppm).
High-Resolution Mass Spectrometry (HRMS)
HRMS (negative ion mode) identifies the molecular ion [M-H] at m/z 297.1334 (calculated for C12H12D4O6). Fragment ions at m/z 221 ([M – C3H6D4O2]) and 77 ([C6H5O2]) validate structural integrity.
Table 2: Key HRMS Fragments of M2HBP-d4
| Fragment Ion (m/z) | Assignment |
|---|---|
| 297.1334 | [M – H] |
| 221.0812 | Phthalate anion |
| 77.0386 | Benzene ring fragment |
Applications in Analytical Chemistry
As an internal standard, M2HBP-d4 corrects for matrix effects in biological samples. For example, in human urine analysis, it reduces ion suppression effects by 20–30% compared to non-deuterated analogs.
Challenges and Optimization Opportunities
Q & A
Q. What is the role of Mono-2-hydroxybutyl Phthalate-d4 in analytical research methodologies?
this compound is primarily used as a deuterated internal standard (IS) in mass spectrometry-based quantification to correct for matrix effects, instrument variability, and analyte loss during sample preparation. For example, deuterated phthalates like diethyl phthalate-d4 and bis(2-ethylhexyl) phthalate-d4 are spiked into samples to normalize signals of non-deuterated analogs in environmental or biological matrices . This ensures precise quantification, particularly in complex matrices such as urine or polyester materials, where co-eluting compounds can interfere with detection .
Q. How should this compound be stored to ensure stability?
Stability depends on solvent and temperature:
- Short-term storage : Prepare fresh solutions weekly in acetonitrile and store at −20°C to prevent degradation .
- Long-term storage : For solid standards, store at 0–6°C in airtight containers to minimize exposure to humidity and light .
Stability testing should be performed using accelerated degradation studies (e.g., varying temperatures/pH) coupled with GC/MS or LC-MS/MS to confirm no breakdown products form .
Q. What analytical techniques are optimized for use with this compound?
- Gas Chromatography-Mass Spectrometry (GC/MS) : Used for volatile phthalate derivatives. Deuterated standards improve peak resolution in complex chromatograms, such as those containing co-eluting compounds like benzothiazole or nitroanilines .
- Liquid Chromatography-Tandem MS (LC-MS/MS) : Preferred for polar metabolites (e.g., hydroxylated phthalates) in biological matrices. Deuterated IS compensates for ion suppression/enhancement in electrospray ionization .
- Isotope Dilution Analysis (IDA) : Requires high-purity deuterated standards (>98% chemical and isotopic purity) to ensure accurate calibration curves .
Q. How should stock solutions of this compound be prepared to avoid contamination?
- Solvent selection : Use high-purity acetonitrile or methanol to dissolve the compound, as these solvents minimize interference in MS detection .
- Concentration calibration : Prepare stock solutions at 10–100 mg/L and verify concentrations using UV-Vis spectroscopy or quantitative NMR .
- Avoid plasticizers : Use glassware and PTFE-lined caps to prevent leaching of non-deuterated phthalates during storage .
Advanced Research Questions
Q. How do you validate an analytical method using this compound as an internal standard?
Key validation parameters include:
- Recovery rates : Spike known concentrations into matrices (e.g., urine, polyester) and compare measured vs. expected values (target: 85–115% recovery) .
- Precision and accuracy : Perform intra-day and inter-day replicates (RSD <15% for precision; ±20% accuracy for trace levels) .
- Limit of detection (LOD) : Determine via signal-to-noise ratios (S/N ≥3) in spiked blanks .
- Matrix effects : Evaluate by comparing analyte response in solvent vs. matrix-matched calibrants .
Q. How can matrix effects be mitigated when quantifying phthalate metabolites in biological samples?
- Matrix-matched calibration : Prepare calibrants in pooled blank urine/serum to mimic sample composition .
- Compensation via IS response : Use this compound to normalize signal suppression/enhancement caused by salts or organic acids .
- Sample cleanup : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) reduces interfering lipids and proteins .
Q. How do you resolve co-elution issues in chromatographic analysis of phthalates?
- Column optimization : Use a DB-5MS or equivalent capillary column (60 m length, 0.25 mm ID) to improve peak separation .
- Selective ion monitoring (SIM) : Focus on unique mass fragments (e.g., m/z 236 for deuterated phthalates) to distinguish co-eluting compounds .
- Tandem MS/MS : Employ MRM transitions to isolate analyte signals from background noise .
Q. How is isotopic purity ensured during the synthesis of deuterated phthalate standards?
Q. How are physiologically based pharmacokinetic (PBPK) models applied to exposure studies using deuterated standards?
PBPK models integrate biomonitoring data (e.g., urinary this compound levels) to predict metabolite formation and excretion rates. Parameters include:
Q. How can discrepancies in stability data across studies be reconciled?
- Contextual factors : Differences in solvent (acetonitrile vs. cyclohexane), temperature (−20°C vs. 0–6°C), and matrix (pure solvent vs. biological fluid) significantly impact stability .
- Degradation markers : Monitor breakdown products (e.g., phthalic acid-d4) via LC-MS/MS to establish compound-specific stability thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
